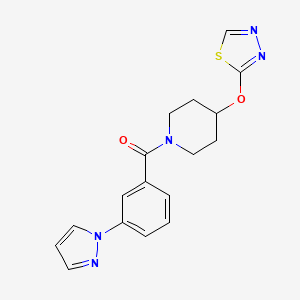

(4-((1,3,4-thiadiazol-2-yl)oxy)piperidin-1-yl)(3-(1H-pyrazol-1-yl)phenyl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound (4-((1,3,4-thiadiazol-2-yl)oxy)piperidin-1-yl)(3-(1H-pyrazol-1-yl)phenyl)methanone is a complex organic molecule that contains a 1,3,4-thiadiazole moiety . The 1,3,4-thiadiazole moiety is known to exhibit various biological activities including anticancer, antidiabetic, antihypertensive, anti-inflammatory, antiviral, and anti-microbial .

Molecular Structure Analysis

The molecular structure of a compound determines its requirement for various pharmacological activities . The 1,3,4-thiadiazole derivatives have been proposed to have biological activities based on assumptions like the presence of =N-C-S moiety and strong aromaticity of the ring being the requirements for low toxicity and in vivo stability .

Scientific Research Applications

Antiviral Activity

The compound has demonstrated promising in vitro anticoronavirus activity . Researchers have explored its potential as an antiviral agent, particularly against coronaviruses. Further studies are needed to elucidate its mechanism of action and evaluate its efficacy against specific viral strains.

Antitumoral Activity

The same compound also exhibits antitumoral properties . Structural variations on the phenyl moiety allow fine-tuning of its biological properties, emphasizing either antiviral or antitumoral effects. Notably, inhibition of tubulin polymerization contributes to its antitumoral activity.

Heterocyclic Scaffold

The compound’s heterocyclic structure, combining pyrazole and thiadiazine moieties, contributes to its diverse biological effects. Nitrogen-containing heteroaromatics, such as triazoles and pyrazoles, have a rich history of imparting biological activity. Examples of marketed drugs based on similar scaffolds include voriconazole (antifungal), forasartan (hypertension treatment), and letrozole (breast cancer therapy) .

Imidazole Derivatives

While not directly related to this compound, imidazole-containing compounds have also been explored for their therapeutic potential. For instance, 1-substituted-2-(5-substituted-1-phenyl-1-H-pyrazol-3-yl)-1H-benzo[d]imidazole derivatives were evaluated for antitumor activity . These compounds represent another avenue for drug development.

Pyrazolo[3,4-b]pyridines

Considering the pyrazole ring, which shares similarities with our compound, pyrazolo[3,4-b]pyridines have been extensively studied. Over 300,000 derivatives have been described, with applications in various fields, including anti-HIV, anti-malarial, and anti-inflammatory activities .

Mechanism of Action

Target of Action

The compound “(4-((1,3,4-thiadiazol-2-yl)oxy)piperidin-1-yl)(3-(1H-pyrazol-1-yl)phenyl)methanone” contains a pyrazole ring and a thiadiazole ring. Compounds containing these rings have been reported to show a broad range of biological activities . .

Mode of Action

Many heterocyclic compounds are known to interact with various enzymes and receptors in the body, altering their function .

Biochemical Pathways

Without specific information on the compound, it’s difficult to say which biochemical pathways “(4-((1,3,4-thiadiazol-2-yl)oxy)piperidin-1-yl)(3-(1H-pyrazol-1-yl)phenyl)methanone” might affect. Many heterocyclic compounds are involved in a wide range of biological processes .

Result of Action

Many heterocyclic compounds have been found to have antimicrobial, anti-inflammatory, antitumor, antidiabetic, and other activities .

properties

IUPAC Name |

(3-pyrazol-1-ylphenyl)-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N5O2S/c23-16(13-3-1-4-14(11-13)22-8-2-7-19-22)21-9-5-15(6-10-21)24-17-20-18-12-25-17/h1-4,7-8,11-12,15H,5-6,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKRISJYLFVPQHY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=NN=CS2)C(=O)C3=CC(=CC=C3)N4C=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[3-(1H-pyrazol-1-yl)benzoyl]-4-(1,3,4-thiadiazol-2-yloxy)piperidine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-(trifluoromethyl)benzamide](/img/structure/B2513310.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2,4-difluorobenzamide](/img/structure/B2513311.png)

![3-[[1-(1,4-Dioxan-2-ylmethyl)piperidin-4-yl]methyl]-7-fluoroquinazolin-4-one](/img/structure/B2513318.png)

![(3-Fluoro-4-methoxyphenyl)(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone](/img/structure/B2513320.png)

![5-Bromospiro[2.3]hexane](/img/structure/B2513321.png)

![N-[2-(4-methyl-1,3-benzoxazol-2-yl)ethyl]prop-2-enamide](/img/structure/B2513323.png)

![N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]oxolane-3-carboxamide](/img/structure/B2513324.png)

![4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide](/img/structure/B2513325.png)

![9-Ethoxy-2-(4-ethoxyphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione](/img/structure/B2513326.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2513327.png)

![ethyl 2-[[(Z)-2-cyano-3-(2,5-dichloro-3-methylimidazol-4-yl)prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2513330.png)

![Ethyl 2-{[benzyl(methyl)carbamothioyl]amino}benzoate](/img/structure/B2513332.png)